NET Binding Affinity: Sub-Nanomolar Ki Outperforms Parent Nisoxetine
(R)-Thionisoxetine exhibits a Ki of 0.20 nM in [³H]nisoxetine binding assays, representing an approximately 7-fold higher affinity for NET compared to its parent compound (R)-nisoxetine (Ki ≈ 1.4 nM) [1]. This sub-nanomolar affinity also exceeds that of clinically established NRIs such as atomoxetine (Ki = 5 nM) and desipramine (Ki = 4 nM) .
| Evidence Dimension | NET Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.20 nM |
| Comparator Or Baseline | (R)-nisoxetine: ~1.4 nM; atomoxetine: 5 nM; desipramine: 4 nM |
| Quantified Difference | 7-fold more potent than nisoxetine; 20-25-fold more potent than atomoxetine and desipramine |
| Conditions | [³H]nisoxetine displacement in rat brain membranes / human NET-transfected cells |
Why This Matters
Higher binding affinity permits lower compound concentrations in experimental assays, reducing solvent artifacts, minimizing off-target effects, and improving assay window and reproducibility.
- [1] Gehlert DR, Hemrick-Luecke SK, Schober DA, Krushinski J, Howbert JJ, Robertson DW, Wong DT, Fuller RW. (R)-thionisoxetine, a potent and selective inhibitor of central and peripheral norepinephrine uptake. Life Sci. 1995;56(22):1915-20. doi:10.1016/0024-3205(95)00166-4. View Source
